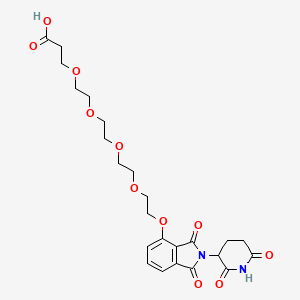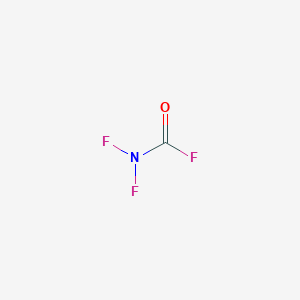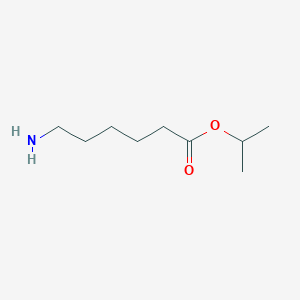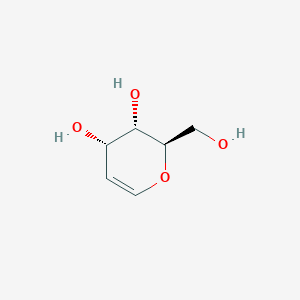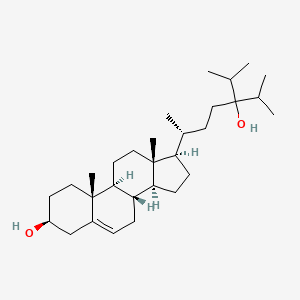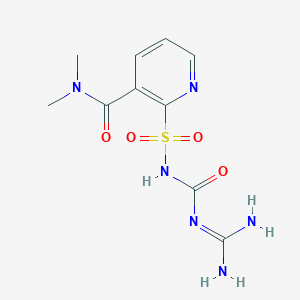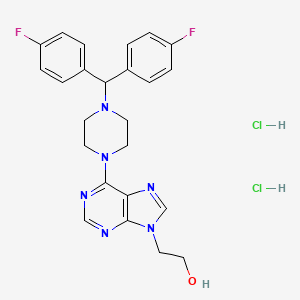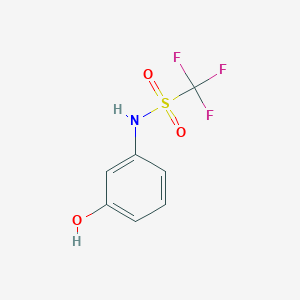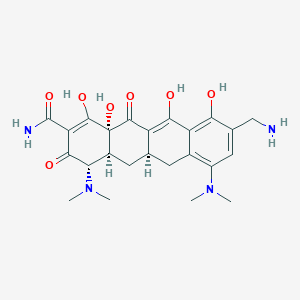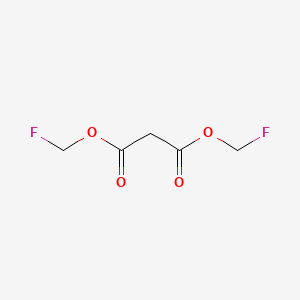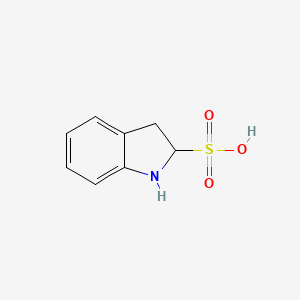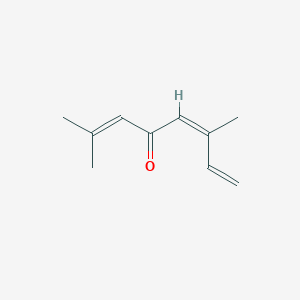
(Z)-Tagetenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Tagetenone is an organic compound belonging to the class of terpenoids. It is a naturally occurring compound found in the essential oils of various plants, particularly in the genus Tagetes, commonly known as marigolds. The compound is characterized by its distinctive odor and is used in perfumery and flavoring industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-Tagetenone can be synthesized through various methods, including the oxidation of (Z)-Tagetone. One common synthetic route involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is often extracted from the essential oils of marigold plants. The extraction process typically involves steam distillation, followed by purification steps such as fractional distillation or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (Z)-Tagetenone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Z)-Tagetenone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of perfumes, flavors, and fragrances due to its distinctive odor.
Mechanism of Action
The mechanism of action of (Z)-Tagetenone involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activities and interact with cellular receptors, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
(Z)-Tagetenone can be compared with other similar terpenoid compounds, such as:
(E)-Tagetenone: The geometric isomer of this compound, differing in the spatial arrangement of its atoms.
Tagetone: A related compound with a similar structure but differing in functional groups.
Limonene: Another terpenoid with a similar molecular framework but different functional properties.
Uniqueness: this compound is unique due to its specific geometric configuration, which imparts distinct chemical and biological properties compared to its isomers and related compounds.
Properties
CAS No. |
33746-71-3 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(5Z)-2,6-dimethylocta-2,5,7-trien-4-one |
InChI |
InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3/b9-7- |
InChI Key |
XUINKEIPBTYUJP-CLFYSBASSA-N |
Isomeric SMILES |
CC(=CC(=O)/C=C(/C)\C=C)C |
Canonical SMILES |
CC(=CC(=O)C=C(C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


